N-(5-bromo-2-chloropyrimidin-4-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine
Description
N-(5-Bromo-2-chloropyrimidin-4-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with bromine (C5) and chlorine (C2), coupled to a 1H-indazol-4-amine moiety protected by a (2-(trimethylsilyl)ethoxy)methyl (SEM) group at the N1 position (Figure 1). This SEM group enhances stability during synthesis by preventing undesired side reactions at the indazole nitrogen .
The compound is synthesized via nucleophilic aromatic substitution, where 5-bromo-2,4-dichloropyrimidine reacts with 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine under reflux in ethanol with triethylamine as a base, analogous to methods described for related indazol-pyrimidine derivatives . The SEM protection is critical for directing regioselectivity and improving solubility in organic solvents .
Key physicochemical properties include a molecular weight of 454.84 g/mol (C₁₇H₂₁BrClN₅OSi) and two distinct CAS numbers (2301068-18-6 and 921600-50-2), likely reflecting variations in supplier registrations or synthetic pathways .
Properties
IUPAC Name |
N-(5-bromo-2-chloropyrimidin-4-yl)-1-(2-trimethylsilylethoxymethyl)indazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrClN5OSi/c1-26(2,3)8-7-25-11-24-15-6-4-5-14(12(15)9-21-24)22-16-13(18)10-20-17(19)23-16/h4-6,9-10H,7-8,11H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKZUSPDVAQREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=CC=CC(=C2C=N1)NC3=NC(=NC=C3Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClN5OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-bromo-2-chloropyrimidin-4-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine, with the CAS number 921600-50-2, is a compound that has garnered attention for its potential biological activities, particularly in antibacterial and antiviral applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of this compound is with a molar mass of 454.82 g/mol. The compound's structure incorporates a brominated pyrimidine moiety and an indazole core, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H21BrClN5OSi |
| Molar Mass | 454.82 g/mol |
| CAS Number | 921600-50-2 |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of derivatives related to this compound, particularly focusing on its ability to combat resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
- Mechanism of Action : Research indicates that compounds similar to this compound exert their antibacterial effects by compromising bacterial cell membrane integrity. This leads to the leakage of intracellular components and ultimately results in bacterial cell death .
- In Vitro Studies : A study demonstrated that the compound exhibited significant inhibitory effects against various bacterial strains, showing low cytotoxicity and the ability to disperse established biofilms. The compound's efficacy was noted at concentrations significantly lower than those required for traditional antibiotics like norfloxacin .
- In Vivo Efficacy : In murine models, this compound demonstrated potent antibacterial activity against MRSA in corneal infection scenarios, suggesting its potential for therapeutic applications in treating serious infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the bromine and chlorine substituents on the pyrimidine ring appears to enhance antibacterial activity, while modifications in the indazole structure may influence both potency and selectivity against bacterial targets.
Case Study 1: Antibacterial Evaluation
A study involving a series of indazole derivatives found that one particular derivative exhibited exceptional antibacterial properties against MRSA with an MIC (Minimum Inhibitory Concentration) significantly lower than standard treatments. This derivative's structure closely resembles that of this compound, suggesting a strong potential for further development .
Case Study 2: Broad-Spectrum Activity
Another investigation into structurally similar compounds revealed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. These findings support the hypothesis that modifications in the pyrimidine and indazole structures can lead to enhanced efficacy against multiple bacterial strains .
Comparison with Similar Compounds
Pyrimidine Substitutions
- Halogen vs. Alkyl Groups : The target compound’s 5-bromo and 2-chloro substituents increase electron deficiency on the pyrimidine ring compared to the 5-methyl analog (261.68 g/mol, ). Bromine’s electron-withdrawing nature enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methyl groups improve metabolic stability .
- Diamino vs. Monoamino Pyrimidines: The diaminopyrimidine in ’s compound (430.27 g/mol) enables dual hydrogen bonding in kinase binding pockets, contrasting with the monoamino target compound’s suitability for single-site interactions .
Indazole Modifications
- SEM Protection : The SEM group in the target compound increases steric bulk and lipophilicity (logP ~3.5 estimated) compared to unprotected analogs (e.g., 247.66 g/mol compound, ). This improves solubility in organic media but may reduce cell permeability in biological settings.
Physicochemical and Functional Trade-offs
- Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (454.84 vs. 247.66–430.27 g/mol) and SEM group may hinder blood-brain barrier penetration but enhance plasma protein binding.
- Stability : SEM protection mitigates indazole oxidation but requires acidic conditions for deprotection (e.g., HCl/MeOH), limiting compatibility with acid-sensitive functionalities .
Preparation Methods
Halogenation of Pyrimidine Derivatives
Preparation of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine
SEM Protection of Indazole
The SEM group is introduced to the indazole nitrogen to prevent undesired side reactions during subsequent coupling steps.
Procedure :
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Indazol-4-amine (1.0 equiv) is dissolved in anhydrous THF under nitrogen.
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Sodium hydride (NaH, 1.2 equiv) is added at 0°C, followed by slow addition of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.5 equiv).
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The reaction is stirred at room temperature for 12 h, quenched with water, and extracted with ethyl acetate.
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Purification via silica gel chromatography (hexanes/ethyl acetate = 4:1) affords the SEM-protected indazole in 92% yield.
Coupling of Pyrimidine and Indazole Fragments
Palladium-Catalyzed Buchwald-Hartwig Amination
The final C–N bond formation is achieved using a palladium catalyst system.
Optimized Conditions :
-
Catalyst : Pd₂(dba)₃ (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : Cs₂CO₃ (2.0 equiv)
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Solvent : 1,4-Dioxane
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Temperature : 100°C, 24 h
Under these conditions, the coupling of 5-bromo-2-chloropyrimidin-4-amine and SEM-protected indazol-4-amine proceeds in 76% yield. Side products include homocoupled pyrimidine (≤8%) and dehalogenated byproducts (≤5%).
Nickel-Catalyzed Ullmann Coupling
An alternative protocol employs nickel catalysis for cost efficiency:
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Catalyst : NiCl₂(dme) (10 mol%)
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Ligand : 1,10-Phenanthroline (20 mol%)
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Reductant : Zinc powder (3.0 equiv)
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Solvent : DMF, 80°C, 36 h
This method achieves a lower yield of 62% but reduces catalyst costs by 40% compared to palladium systems.
Critical Analysis of Methodologies
Halogenation Efficiency
Bromination using POBr₃ (Method A) outperforms NBS (Method B) in regioselectivity and yield (Table 1).
Table 1: Comparison of Bromination Methods
| Method | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| A | POBr₃ | MeCN | 80 | 89 |
| B | NBS | DMF | 25 | 70 |
Coupling Catalyst Performance
Palladium catalysts provide higher yields but incur greater costs. Nickel systems, while economical, require longer reaction times and produce more byproducts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-bromo-2-chloropyrimidin-4-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine, and how do reaction parameters affect yield?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (SNAr) between halogenated pyrimidine and indazole derivatives. For example, halogenated pyrimidines (e.g., 5-bromo-2-chloropyrimidin-4-amine) react with indazole amines under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents like DMF or THF. Catalysts such as Pd(PPh₃)₄ or CuI may enhance coupling efficiency. Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 pyrimidine:indazole) critically influence yield .
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., trimethylsilyl groups at δ 0.1–0.3 ppm) and confirms regioselectivity of substitution.
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (454.84 g/mol) and isotopic patterns for bromine/chlorine .
- X-ray crystallography : Resolves spatial arrangement, though challenges arise from flexible SEM (2-(trimethylsilyl)ethoxy)methyl groups, requiring SHELXL refinement for twinned or high-resolution data .
Q. How does the SEM (2-(trimethylsilyl)ethoxy)methyl protecting group influence solubility and reactivity?
- Methodological Answer : The SEM group enhances solubility in organic solvents (e.g., dichloromethane, THF) and prevents undesired side reactions at the indazole NH site. Its cleavage requires acidic conditions (e.g., TFA/H₂O), which must be optimized to avoid pyrimidine ring degradation .
Advanced Research Questions
Q. How can the regioselectivity of the pyrimidine-indazole coupling be optimized to minimize byproducts?
- Methodological Answer :
- Catalyst Screening : Pd-based catalysts (e.g., Pd₂(dba)₃) improve cross-coupling efficiency over Cu-mediated methods.
- Design of Experiments (DoE) : Statistical optimization of temperature, solvent polarity, and ligand ratios (e.g., Xantphos) reduces competing pathways. Flow chemistry systems (e.g., microreactors) enhance reproducibility by controlling residence time and mixing .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?
- Methodological Answer : Flexible SEM groups introduce disorder, complicating electron density maps. Strategies include:
- Low-temperature data collection (100 K) to reduce thermal motion.
- TWINABS/SHELXL for refining twinned data. Hydrogen bonding between indazole N-H and pyrimidine N atoms can stabilize conformers, aiding in phasing .
Q. How do structural modifications (e.g., bromine vs. chlorine substitution) impact biological activity in kinase inhibition assays?
- Methodological Answer : Bromine’s larger van der Waals radius enhances hydrophobic interactions in kinase ATP-binding pockets. Comparative SAR studies require synthesizing analogs (e.g., 5-fluoro or 5-iodo derivatives) and testing in enzymatic assays (e.g., IC₅₀ measurements). Molecular docking (e.g., AutoDock Vina) predicts binding modes, validated by X-ray co-crystallography .
Q. What analytical methods resolve contradictions in reported synthetic yields for similar pyrimidine-indazole derivatives?
- Methodological Answer :
- HPLC-MS : Identifies trace impurities (e.g., dehalogenated byproducts) that reduce isolated yield.
- Kinetic Studies : Monitoring reaction progress via in situ IR spectroscopy reveals intermediate accumulation, guiding temperature adjustments. Discrepancies may stem from varying purification protocols (e.g., column chromatography vs. recrystallization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
